An In-Depth Technical Guide to 1-(4-ethylphenyl)-2-(4-methylphenyl)acetylene (CAS 22692-80-4): Synthesis, Properties, and Therapeutic Potential
An In-Depth Technical Guide to 1-(4-ethylphenyl)-2-(4-methylphenyl)acetylene (CAS 22692-80-4): Synthesis, Properties, and Therapeutic Potential
Abstract: This technical guide provides a comprehensive overview of 1-(4-ethylphenyl)-2-(4-methylphenyl)acetylene (CAS No. 22692-80-4), a diarylacetylene compound with significant potential in both medicinal chemistry and materials science. We delve into its fundamental physicochemical properties, provide a detailed, field-proven protocol for its synthesis via Sonogashira cross-coupling, and explore the mechanistic rationale behind its potential therapeutic applications. This document is intended for researchers, chemists, and drug development professionals seeking to understand and utilize this versatile molecular scaffold. By explaining the causality behind experimental choices and grounding claims in authoritative sources, this guide serves as a practical and scientifically rigorous resource.
The Diarylacetylene Scaffold: A Privileged Structure in Modern Chemistry
The acetylene group, once considered a simple linker, is now recognized as a privileged structural feature in drug discovery and chemical biology.[1][2] Its rigid, linear geometry provides a predictable and conformationally constrained scaffold, which is invaluable for designing molecules that fit precisely into protein binding sites. Unlike more flexible alkyl chains, the acetylene linker minimizes the entropic penalty upon binding, potentially leading to higher affinity and selectivity.
Within this class, 1,2-diarylacetylenes (tolanes) have emerged as a particularly valuable template. This framework has been successfully employed to develop a range of biologically active agents, including selective enzyme inhibitors and anticancer compounds.[3][4] The two aryl rings can be systematically functionalized to tune electronic properties, solubility, and specific interactions with biological targets. 1-(4-ethylphenyl)-2-(4-methylphenyl)acetylene is a representative of this class, offering a non-polar, structurally defined backbone that is ripe for exploration as a core for novel therapeutics and as a component in advanced materials like liquid crystals.[5]
Physicochemical Properties and Characterization
A thorough understanding of a compound's physical properties is the foundation for its application in any experimental setting. The key properties of 1-(4-ethylphenyl)-2-(4-methylphenyl)acetylene are summarized below.
| Property | Value | Source(s) |
| CAS Number | 22692-80-4 | [6][7] |
| Molecular Formula | C₁₇H₁₆ | [8] |
| Molecular Weight | 220.31 g/mol | [7] |
| IUPAC Name | 1-ethyl-4-[(4-methylphenyl)ethynyl]benzene | [8] |
| Synonyms | 1-Ethyl-4-(p-tolylethynyl)benzene | [7] |
| Appearance | White to almost white powder or crystal | [6] |
| Melting Point | 71.0 – 75.0 °C | [6] |
| Purity | Typically available at >98.0% (GC) | [6] |
Rationale for Characterization:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the definitive technique for confirming the molecular structure.[6] ¹H NMR would be expected to show distinct signals for the aromatic protons on both rings, the quartet and triplet of the ethyl group, and the singlet of the methyl group, with integrations matching the number of protons in each environment. ¹³C NMR would confirm the presence of the two alkyne carbons and the correct number of aromatic and aliphatic carbons.
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Gas Chromatography (GC): Due to its thermal stability and volatility, GC is the ideal method for assessing the purity of this compound. It provides a quantitative measure of any residual starting materials or side-products, which is critical for its use in biological assays where impurities could confound results.[6]
Synthesis and Mechanistic Insights: The Sonogashira Coupling
The most efficient and widely adopted method for synthesizing 1,2-diarylacetylenes is the Sonogashira cross-coupling reaction.[3][9] This powerful palladium- and copper-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide. Its reliability, high yields, and tolerance of various functional groups make it the superior choice for constructing the target molecule.
Causality of the Catalytic Cycle: The reaction proceeds through a synergistic catalytic cycle involving both palladium and copper. The palladium catalyst undergoes oxidative addition with the aryl halide, while the copper co-catalyst facilitates the deprotonation of the terminal alkyne to form a reactive copper(I) acetylide. This species then engages in transmetalation with the palladium complex, followed by reductive elimination to yield the final diarylacetylene product and regenerate the active palladium(0) catalyst.
Caption: The catalytic cycle of the Sonogashira cross-coupling reaction.
Detailed Experimental Protocol: Synthesis of 1-(4-ethylphenyl)-2-(4-methylphenyl)acetylene
This protocol describes the synthesis from 4-ethynyltoluene and 1-iodo-4-ethylbenzene. The choice of an aryl iodide is strategic, as it is typically more reactive in the oxidative addition step than the corresponding bromide or chloride, often allowing for milder reaction conditions and higher yields.
Materials and Reagents:
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4-Ethynyltoluene (p-tolylacetylene) (1.0 eq)
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1-Iodo-4-ethylbenzene (1.05 eq)
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Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 eq)
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Copper(I) iodide (CuI) (0.04 eq)
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Triethylamine (TEA) (3.0 eq)
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Anhydrous Toluene (Sufficient volume for ~0.2 M concentration)
Procedure:
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Reaction Setup: To a dry, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-ethynyltoluene, 1-iodo-4-ethylbenzene, PdCl₂(PPh₃)₂, and CuI.
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Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times. This step is critical to prevent the oxidation and deactivation of the Pd(0) species, which is the active catalyst formed in situ.
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Solvent and Base Addition: Under a positive pressure of inert gas, add anhydrous toluene followed by triethylamine via syringe. The triethylamine serves as both the solvent and the base required to neutralize the HI generated during the reaction.
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Reaction Execution: Heat the reaction mixture to 70 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS until the starting materials are consumed (typically 4-8 hours).
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Work-up:
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Cool the reaction mixture to room temperature.
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Dilute the mixture with diethyl ether and filter through a pad of Celite to remove the precipitated triethylammonium iodide salt and catalyst residues.
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Transfer the filtrate to a separatory funnel and wash sequentially with 1M HCl (to remove excess TEA), saturated aqueous NaHCO₃, and brine.
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Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by flash column chromatography on silica gel. A non-polar eluent system, such as a gradient of hexane and ethyl acetate (e.g., 100% hexane to 2% ethyl acetate in hexane), is typically effective. The product is non-polar and should elute early.
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Final Product: Combine the pure fractions and remove the solvent in vacuo to yield 1-(4-ethylphenyl)-2-(4-methylphenyl)acetylene as a white to off-white solid. Confirm identity and purity using NMR and GC analysis.
Potential Therapeutic Applications and Biological Rationale
The rigid diarylacetylene scaffold is an excellent starting point for designing targeted inhibitors. Literature on structurally similar compounds provides a strong rationale for investigating 1-(4-ethylphenyl)-2-(4-methylphenyl)acetylene in several therapeutic areas.
Scaffold for Selective COX-2 Inhibitors
A key application for diarylacetylene derivatives is in the development of anti-inflammatory agents. Research has shown that a related compound, 1-(3-methylsulfonylphenyl)-2-(4-methylphenyl)acetylene, is a potent and highly selective cyclooxygenase-2 (COX-2) inhibitor.[3]
Mechanistic Rationale: Non-steroidal anti-inflammatory drugs (NSAIDs) achieve their effects by inhibiting COX enzymes.[10] However, non-selective NSAIDs inhibit both COX-1 (which has a protective role in the gastric mucosa) and COX-2 (which is upregulated at sites of inflammation). This dual inhibition can lead to gastrointestinal side effects. Selective COX-2 inhibitors were developed to mitigate this risk. The diarylacetylene core acts as a rigid template that can position its aryl substituents to exploit subtle differences between the active sites of the COX-1 and COX-2 isozymes, potentially leading to high selectivity. The 4-ethylphenyl and 4-methylphenyl groups of the target compound could engage in hydrophobic interactions within the COX-2 active site, similar to approved diaryl-heterocyclic drugs like Celecoxib.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Acetylene Group, Friend or Foe in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of linear 1-(4-, 3- or 2-methylsulfonylphenyl)-2-phenylacetylenes: a novel class of cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. uknowledge.uky.edu [uknowledge.uky.edu]
- 5. SYNTHON Chemicals Shop | 1-(4-Ethylphenyl)-2-(4-methylphenyl)acetylene | Liquid crystals reactive mesogens crown ethers calixarenes [shop.synthon-chemicals.com]
- 6. 1-Ethyl-4-[(4-methylphenyl)ethynyl]benzene | 22692-80-4 | TCI AMERICA [tcichemicals.com]
- 7. 22692-80-4|1-Ethyl-4-(p-tolylethynyl)benzene|BLD Pharm [bldpharm.com]
- 8. 1-Ethyl-4-[2-(4-methylphenyl)ethynyl]benzene 95% | CAS: 22692-80-4 | AChemBlock [achemblock.com]
- 9. Acetylene in Organic Synthesis: Recent Progress and New Uses [mdpi.com]
- 10. asianpubs.org [asianpubs.org]
